molecular formula C13H24O3 B1343578 Ethyl 6-oxoundecanoate CAS No. 72665-99-7

Ethyl 6-oxoundecanoate

Cat. No. B1343578
CAS RN: 72665-99-7
M. Wt: 228.33 g/mol
InChI Key: NOGPRWAPTGIWJC-UHFFFAOYSA-N
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Description

Ethyl 6-oxoundecanoate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which may offer insights into the properties and synthesis of ethyl 6-oxoundecanoate. For instance, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate is described as a key chiral intermediate for the synthesis of Mevinolin and Compactin, which suggests that similar synthetic strategies might be applicable to ethyl 6-oxoundecanoate .

Synthesis Analysis

The synthesis of related compounds involves regiospecific ring opening of a tetrahydrofuran derivative by dimethylboron bromide . Another synthesis route includes the chlorination of a quinoline derivative followed by deacetylation and intramolecular cyclization . These methods indicate that the synthesis of complex organic molecules often requires multiple steps, including protection/deprotection of functional groups and regioselective reactions.

Molecular Structure Analysis

The molecular structure of ethyl 6-oxoundecanoate is not directly analyzed in the provided papers. However, the crystal structure of ethylene di-11-bromoundecanoate is reported, showing that in the crystalline state, the hydrocarbon chains of this diester are fully extended . This information could be relevant when considering the molecular structure of ethyl 6-oxoundecanoate, as the presence of an oxo group may influence the overall conformation and crystallinity of the molecule.

Chemical Reactions Analysis

The papers do not provide specific reactions for ethyl 6-oxoundecanoate. However, the synthesis of related compounds involves reactions such as regiospecific ring opening, chlorination, deacetylation, and intramolecular cyclization . These reactions are crucial for constructing the carbon skeleton and introducing functional groups in the target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-oxoundecanoate are not discussed in the provided papers. Nonetheless, the synthesis of ethylene di-11-bromoundecanoate as a model for the hydrophobic moiety of saturated phospholipids suggests that similar esters may exhibit hydrophobic characteristics and could be relevant in the context of biological membranes .

Scientific Research Applications

Catalysis and Chemical Synthesis

Ethyl 6-oxoundecanoate and its derivatives are utilized in various chemical syntheses and catalysis processes. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process, producing highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This process expands the reaction scope and has led to the synthesis of compounds with high diastereoselectivities (Zhu, Lan, & Kwon, 2003). Similarly, ethyl 6-substituted compounds undergo highly beta-selective O-glucosidation, influenced by the twist-boat conformation of the pyranose ring. This has led to a breakthrough in beta-selective O-glucosidation based on conformational control (Okada et al., 2007).

Sustainability Metrics in Chemical Processes

The chemical industry is increasingly focusing on sustainability metrics to guide research towards long-term societal goals. Ethyl 6-oxoundecanoate derivatives are used in the catalytic production of higher alcohols from ethanol, such as 2-ethyl-1-hexanol, highlighting potential opportunities and challenges from both economic and environmental perspectives. This involves assessing the accuracy of sustainability metrics at early stages using laboratory data, which is crucial for the effective application of these metrics considering the dynamic nature of information available from laboratory research (Patel et al., 2015).

Photovoltaic Applications

Ethyl 6-oxoundecanoate derivatives have found applications in the field of photovoltaics. Derivatives such as Ph-HPQ and Ch-HPQ have been used in organic–inorganic photodiode fabrication. These compounds exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions. The presence of substitution groups like chlorophenyl has been found to improve the diode parameters, making these compounds suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition in Industrial Processes

Ethyl 6-oxoundecanoate derivatives serve as corrosion inhibitors for metals, beneficial for industrial applications like the pickling process. Pyranpyrazole derivatives have been found to exhibit high corrosion inhibition efficiency on mild steel, with mechanisms supported by gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy methods. The formation of adsorbed films on metal surfaces is confirmed by surface morphology studies, aligning theoretical results with experimental findings (Dohare et al., 2017).

properties

IUPAC Name

ethyl 6-oxoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-3-5-6-9-12(14)10-7-8-11-13(15)16-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGPRWAPTGIWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645669
Record name Ethyl 6-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxoundecanoate

CAS RN

72665-99-7
Record name Ethyl 6-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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